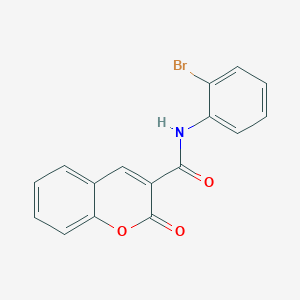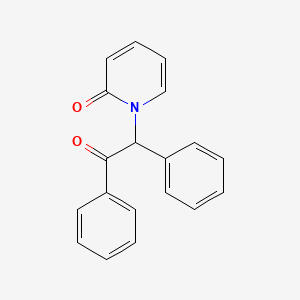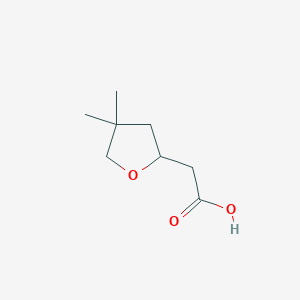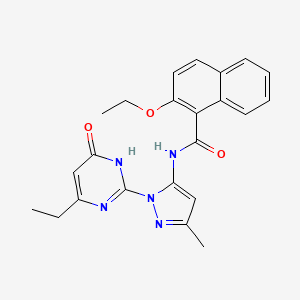
N-(2-Bromophenyl)-2-oxo-2H-chromene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(2-Bromophenyl)-2-oxo-2H-chromene-3-carboxamide” is a complex organic compound. It contains a bromophenyl group (a benzene ring with a bromine atom), a 2H-chromene group (a heterocyclic compound also known as benzopyran), and a carboxamide group (a derivative of carboxylic acids where the hydroxyl group has been replaced by an amide group) .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzene ring (from the bromophenyl group), a heterocyclic ring (from the 2H-chromene group), and a carboxamide group .Chemical Reactions Analysis
The bromine atom in the bromophenyl group is likely to be reactive and could undergo various substitution reactions. The carboxamide group could participate in hydrolysis reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a bromine atom could increase the compound’s density and boiling point .Aplicaciones Científicas De Investigación
Crystal Structure Analysis
- Molecular Structure : Studies like Gomes et al. (2015) focus on the crystal structures of N-(4-halophenyl)-4-oxo-4H-chromene-3-carboxamides, including the -Br variant. These molecules are essentially planar and exhibit specific conformations, contributing to the understanding of molecular interactions and structure-function relationships in crystallography (Gomes, Low, Cagide, & Borges, 2015).
Chemosensors
- Selective Fluorescence Chemosensors : Compounds like the one mentioned are used in the development of highly selective fluorescence chemosensors. For instance, Meng et al. (2018) synthesized a chemosensor based on a similar coumarin fluorophore for detecting Cu2+ and H2PO4−, demonstrating the utility of such compounds in sensitive chemical detection (Meng, Li, Ma, Wang, Hu, & Cao, 2018).
Pharmacological Research
- GPR35 Agonists : Thimm et al. (2013) explored the use of a related compound as a potent and selective GPR35 agonist. This includes the synthesis of tritium-labeled forms for receptor binding studies, underscoring the compound's relevance in pharmacological research (Thimm, Funke, Meyer, & Müller, 2013).
Material Science
- Corrosion Inhibition : Kadhum et al. (2014) investigated a new coumarin derivative as a corrosion inhibitor for mild steel in hydrochloric acid solution. This research highlights the potential use of such compounds in material preservation and protection (Kadhum, Mohamad, Hammed, Al-amiery, San, & Musa, 2014).
Molecular Probes
- Detection of Hydroxyl Radicals : Singh et al. (2008) synthesized a novel DNA-binding, coumarin-based fluorescent hydroxyl radical indicator for assessing quantum efficiency, demonstrating the compound's application as a molecular probe in biochemical studies (Singh, Yang, Adelstein, & Kassis, 2008).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-(2-bromophenyl)-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10BrNO3/c17-12-6-2-3-7-13(12)18-15(19)11-9-10-5-1-4-8-14(10)21-16(11)20/h1-9H,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMNWPRQYMFTHJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NC3=CC=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-(2,4-Dimethoxyphenyl)-13-propyl-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2981450.png)
![ethyl 2-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-3-oxo-3,5,7,8-tetrahydropyrido[4,3-c]pyridazine-6(2H)-carboxylate](/img/structure/B2981453.png)
![5,6-Dichloro-1-[1-(diethylamino)propan-2-yl]benzimidazol-2-amine](/img/structure/B2981454.png)
![3-butyl-2-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2981457.png)
![((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone](/img/structure/B2981458.png)
![9-(4-methoxyphenyl)-1-methyl-3-(2-morpholin-4-ylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2981460.png)
![(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)(2-phenylthiazol-4-yl)methanone](/img/structure/B2981462.png)
![N-(4-chloro-2-methoxy-5-methylphenyl)-2-(3-oxo-8-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2981463.png)




![N-((6-methylpyrimidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2981469.png)
